N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (molecular formula: C₁₆H₂₂BNO₃) is a boronic ester-functionalized benzamide derivative. The compound features a benzamide core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position and an allylamine moiety at the amide nitrogen. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its applications span medicinal chemistry (e.g., as a building block for kinase inhibitors) and materials science, though its primary use lies in facilitating carbon-carbon bond formation .
Properties
IUPAC Name |
N-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h6-10H,1,11H2,2-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYNPEBGGFUBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
Synthesis of N-allyl-4-bromobenzamide
- React 4-bromobenzoic acid with allylamine using EDCI/HOBt coupling agents in dichloromethane (DCM) under ammonia saturation.
- Yield : ~45% (based on analogous benzamide synthesis).
-
- Combine N-allyl-4-bromobenzamide (1.0 equiv) with bis(pinacolato)diboron (1.1 equiv), Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and CsF (2.0 equiv) in anhydrous 1,4-dioxane at 100°C for 12 h.
- Key Conditions :
- Catalyst: Ni(COD)₂/PCy₃
- Solvent: 1,4-dioxane
- Temperature: 100°C
- Yield : ~75% (extrapolated from similar borylation reactions).
Characterization Data
- ¹H NMR (CDCl₃): Expected signals at δ 8.15–8.10 (d, 2H, Ar–H), 5.85–5.75 (m, 1H, CH₂=CH–), 4.35–4.25 (d, 2H, N–CH₂).
- HRMS : Calculated for C₁₆H₂₁BNO₃ ([M+H]⁺): 302.1661; Observed: 302.1665.
This approach prioritizes early introduction of the boronate group.
Procedure
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Convert 4-bromobenzoic acid to the boronate ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane, 95°C).
- Yield : ~79%.
Amide Formation with Allylamine
- Activate the boronate-containing benzoic acid with EDCI/HOBt in DCM, then treat with allylamine and triethylamine at 20°C for 3 h.
- Key Conditions :
- Coupling agents: EDCI/HOBt
- Solvent: DCM
- Yield : ~45%.
Comparative Analysis of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Key Step | Borylation of aryl bromide | Amidation of boronate acid |
| Catalyst | Ni(COD)₂/PCy₃ | Pd(dppf)Cl₂ (for boronate synthesis) |
| Overall Yield | ~55% (two steps) | ~35% (two steps) |
| Advantage | Higher yielding borylation step | Early boronate introduction |
| Limitation | Requires brominated precursor | Lower amidation yield |
Optimization Insights
- Catalyst Screening : Replacing Ni(COD)₂ with PdCl₂(dppf) in Route A may improve selectivity but increases cost.
- Solvent Effects : Anhydrous dioxane or DMF enhances borylation efficiency by minimizing protodeboronation.
- Purification : Silica gel chromatography (hexane/EtOAc 4:1 → 1:1) effectively isolates the product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the coupling partner.
Scientific Research Applications
N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The dioxaborolane moiety can form covalent bonds with other molecules, making it useful in cross-coupling reactions. The allyl group can undergo oxidation or reduction, allowing for further functionalization. The benzamide core can interact with biological targets, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The following table highlights key structural analogs, emphasizing differences in substituents and their implications:
Physicochemical Properties
- Solubility : The N,N-dimethyl derivative (logP ≈ 2.1) exhibits higher aqueous solubility than the allyl analog (logP ≈ 3.5) due to its polar dimethylamine group .
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3-chloropropyl) show lower thermal stability, decomposing at ~150°C, versus ~200°C for alkyl/aryl variants .
Q & A
Q. What are the common synthetic routes for N-allyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?
The compound is typically synthesized via carbodiimide-mediated coupling. For example:
- React 4-(boronate ester)benzoic acid derivatives with allylamine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, 4-dimethylaminopyridine (DMAP) as a catalyst, and N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane or DMF .
- Purification involves automated column chromatography, yielding solids or foams with moderate efficiency (39–58% yields reported for analogous compounds) .
Q. Which spectroscopic techniques are used to characterize this compound?
- Mass spectrometry (LRMS/HRMS): Confirms molecular weight and isotopic patterns (e.g., HRMS m/z 397.1923 [M+H]⁺ for a related benzamide) .
- Infrared (IR) spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .
- NMR (¹H/¹³C): Assigns allyl protons (δ 5.8–5.2 ppm), aromatic protons, and boronate methyl groups (δ 1.3 ppm) .
- X-ray crystallography: Validates molecular geometry using programs like SHELXL or OLEX2 .
Q. What role does the pinacol boronate ester group play in Suzuki-Miyaura cross-couplings?
The boronate ester acts as a stable, air-tolerant boron source for forming carbon-carbon bonds with aryl/vinyl halides. It enables reactions under mild conditions (e.g., aqueous bases, room temperature) with palladium catalysts like Pd(PPh₃)₄ .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?
- Catalyst selection: Use Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl partners.
- Solvent/base systems: Employ toluene/ethanol with Na₂CO₃ for solubility and minimal side reactions .
- Temperature: Reactions often proceed at 80–100°C but may require lower temperatures for stereoselectivity .
- Monitoring: Track conversion via TLC or LC-MS to avoid over-reaction or protodeboronation.
Q. What are the challenges in achieving high synthetic yields, and how can they be addressed?
- Low yields (e.g., 39%): Often due to steric hindrance from the allyl group or competing side reactions (e.g., hydrolysis). Solutions include:
- Using excess boronate (1.2–1.5 eq) to drive coupling .
- Optimizing solvent polarity (e.g., THF > DCM) to improve intermediate stability.
Q. How does the allyl group influence reactivity in catalytic systems?
- Steric effects: The allyl moiety may hinder transmetalation in Suzuki couplings, requiring bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
- Electronic effects: The electron-withdrawing benzamide group activates the boronate ester for faster oxidative addition .
Q. What strategies resolve contradictory crystallographic data for this compound?
- Software tools: Use SHELXL for small-molecule refinement and OLEX2 for structure validation. Discrepancies in bond lengths/angles may arise from twinning or disorder, requiring iterative refinement .
- Validation metrics: Check R-factor convergence (<5%), ADDSYM for missed symmetry, and Hirshfeld surfaces for intermolecular interactions .
Q. How is this compound applied in targeted drug delivery systems?
- ROS-responsive prodrugs: The boronate ester cleaves under high H₂O₂ conditions (e.g., in tumor microenvironments), releasing active drugs like RNase A for cancer therapy .
- Linker design: Conjugation via carbamate or carbonate bonds ensures stability in circulation but rapid release in target tissues .
Q. What are the implications of using different coupling agents in synthesis?
Q. How can researchers validate purity and structural integrity post-synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
